![molecular formula C13H10OS2 B14139794 (5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol CAS No. 1211-41-2](/img/structure/B14139794.png)
(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol is an organic compound belonging to the class of bithiophenes It is characterized by the presence of a but-3-en-1-yn-1-yl group attached to the 5-position of a 2,2’-bithiophene core, with a methanol group at the 5’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the But-3-en-1-yn-1-yl Group: The but-3-en-1-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated bithiophene derivative.
Addition of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, where a formyl group is first introduced and then reduced to a hydroxymethyl group.
Industrial Production Methods
Industrial production methods for (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives, sulfonated derivatives.
Aplicaciones Científicas De Investigación
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-buten-1-ynyl)-2,2’-bithiophene: A closely related compound with similar structural features.
2,2’-Bithiophene: The parent compound without the but-3-en-1-yn-1-yl and methanol groups.
5-(But-3-en-1-ynyl)-2,2’-bithiophene: Another similar compound with slight structural variations.
Uniqueness
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol is unique due to the presence of both the but-3-en-1-yn-1-yl group and the methanol group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1211-41-2 |
|---|---|
Fórmula molecular |
C13H10OS2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
[5-(5-but-3-en-1-ynylthiophen-2-yl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C13H10OS2/c1-2-3-4-10-5-7-12(15-10)13-8-6-11(9-14)16-13/h2,5-8,14H,1,9H2 |
Clave InChI |
OWMCNWKJRDTTBD-UHFFFAOYSA-N |
SMILES canónico |
C=CC#CC1=CC=C(S1)C2=CC=C(S2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
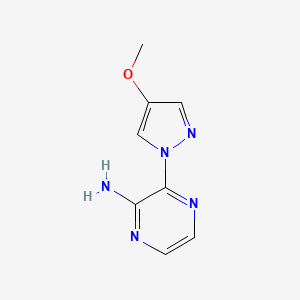
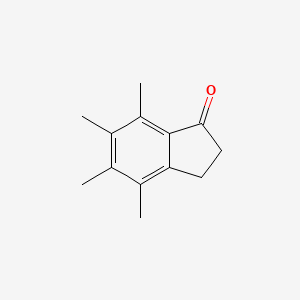
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B14139735.png)
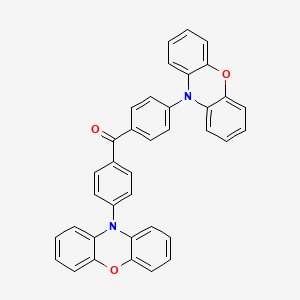
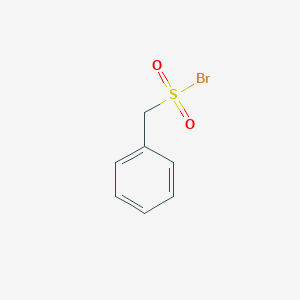
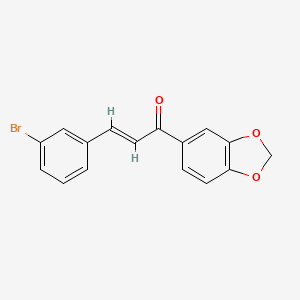
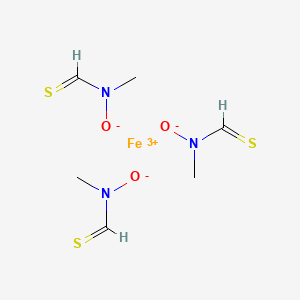

![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
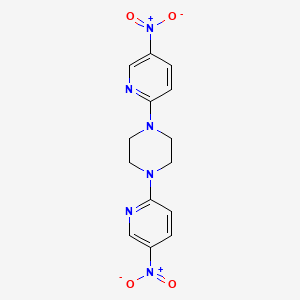
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14139789.png)
